3-(Perfluorooctyl)propylamine
Description
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F17N/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3,29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWASMMVSOPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444220 | |
| Record name | 3-(Perfluorooctyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139175-50-1 | |
| Record name | 3-(Perfluorooctyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Perfluorooctyl Propylamine and Its Derivatives
Direct Alkylation Approaches
Direct alkylation methods provide a straightforward route to 3-(perfluorooctyl)propylamine and its derivatives. These methods typically involve the nucleophilic substitution of a suitable precursor, such as 3-(perfluorooctyl)propyl iodide, with an amine.
Step-by-step alkylation with 3-(perfluorooctyl)propyl iodide
A convenient and effective method for the preparation of a range of perfluorooctyl-propyl amines involves the stepwise alkylation of an amine with 3-(perfluorooctyl)propyl iodide (C₈F₁₇(CH₂)₃I). researchgate.net This approach allows for the synthesis of primary, secondary, and tertiary amines by controlling the stoichiometry of the reactants. For the synthesis of the primary amine, this compound, 3-(perfluorooctyl)propyl iodide is treated with a pressurized solution of ammonia (B1221849) in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net This reaction can, however, lead to a separable mixture of the primary and the corresponding secondary amine, bis(3-(perfluorooctyl)propyl)amine, due to the reactivity of the initially formed primary amine. researchgate.net
The general scheme for this alkylation is as follows:
C₈F₁₇(CH₂)₃I + NH₃ → [C₈F₁₇(CH₂)₃NH₃]⁺I⁻ [C₈F₁₇(CH₂)₃NH₃]⁺I⁻ + NH₃ ⇌ C₈F₁₇(CH₂)₃NH₂ + NH₄I
Further alkylation can occur to yield secondary and tertiary amines:
C₈F₁₇(CH₂)₃NH₂ + C₈F₁₇(CH₂)₃I → [(C₈F₁₇(CH₂)₃)₂NH₂]⁺I⁻ [(C₈F₁₇(CH₂)₃)₂NH₂]⁺I⁻ + NH₃ ⇌ (C₈F₁₇(CH₂)₃)₂NH + NH₄I
(C₈F₁₇(CH₂)₃)₂NH + C₈F₁₇(CH₂)₃I → [(C₈F₁₇(CH₂)₃)₃NH]⁺I⁻
Careful control of reaction conditions, such as the concentration of ammonia and reaction time, is necessary to maximize the yield of the desired primary amine.
Reaction with dimethylamine (B145610)
The synthesis of N,N-dimethyl-3-(perfluorooctyl)propylamine, a tertiary amine derivative, can be achieved through the direct reaction of 3-(perfluorooctyl)propyl iodide with dimethylamine. researchgate.net This reaction is a standard nucleophilic substitution where the dimethylamine acts as the nucleophile, displacing the iodide from the propyl chain. This method is particularly useful for the preparation of tertiary amines where over-alkylation is not a concern. The resulting N,N-dimethyl-3-(perfluorooctyl)propylamine can then be used as an intermediate in further synthetic transformations, such as the preparation of sulfonate betaines. researchgate.net
Reduction-Based Synthesis Pathways
Reduction-based methods offer alternative routes to this compound, often starting from more oxidized precursors like amides or nitriles. These methods can provide high yields and avoid the issue of over-alkylation seen in direct alkylation with ammonia.
Reduction of dimethylamide of 3-(perfluorooctyl)propanoic acid using LiAlH₄
One established method for the synthesis of N,N-dimethyl-3-(perfluorooctyl)propylamine involves the reduction of the corresponding dimethylamide of 3-(perfluorooctyl)propanoic acid. researchgate.net Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides to amines. masterorganicchemistry.comadichemistry.com The reaction proceeds by the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon of the amide. This is followed by the elimination of an oxygen-aluminum species to form an iminium ion, which is then further reduced by another hydride equivalent to yield the tertiary amine. adichemistry.com
The synthesis of the starting amide, N,N-dimethyl-3-(perfluorooctyl)propanamide, can be achieved by reacting 3-(perfluorooctyl)propionyl chloride with dimethylamine. The subsequent reduction with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or THF, provides the desired tertiary amine in good yield. masterorganicchemistry.comharvard.edu
Reaction Scheme:
C₈F₁₇(CH₂)₂COCl + 2(CH₃)₂NH → C₈F₁₇(CH₂)₂CON(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻
C₈F₁₇(CH₂)₂CON(CH₃)₂ + LiAlH₄ → C₈F₁₇(CH₂)₃N(CH₃)₂
A typical workup procedure for a LiAlH₄ reduction involves the careful, sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water to quench the excess reagent and precipitate the aluminum salts, which can then be removed by filtration. harvard.edu
Hydrogenolysis of intermediates
Hydrogenolysis is another reductive strategy that can be employed to synthesize this compound. This method involves the cleavage of a carbon-heteroatom bond by the addition of hydrogen, typically in the presence of a metal catalyst.
One such pathway starts from the radical chain addition of perfluorooctyl iodide to N-allyl-phthalimide. The resulting adduct can then undergo reductive dehalogenation followed by deprotection of the phthalimide (B116566) group to yield the primary amine. researchgate.net A more direct hydrogenolysis approach involves the synthesis of an N-benzyl protected intermediate. For example, 3-(perfluorooctyl)propanal (which can be obtained by the oxidation of 3-(perfluorooctyl)propanol) is reacted with benzylamine (B48309) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form N-benzyl-3-(perfluorooctyl)propylamine. The subsequent hydrogenolysis of this intermediate, using a catalyst such as palladium on carbon (Pd/C), cleaves the N-benzyl bond to afford the free primary amine, this compound, in excellent yield. researchgate.net
Multi-step Convergent Syntheses
Multi-step convergent syntheses provide reliable and scalable routes to this compound, often employing protecting group strategies to avoid side reactions.
A prominent example is a modification of the Gabriel synthesis, which is a well-established method for preparing primary amines. masterorganicchemistry.comwikipedia.orgbyjus.com In this approach, potassium phthalimide is used as an ammonia surrogate. It is alkylated with 3-(perfluorooctyl)propyl iodide in a solvent such as dimethylformamide (DMF) to form N-(3-(perfluorooctyl)propyl)phthalimide. researchgate.netresearchgate.net The phthalimide group acts as a protecting group, preventing the over-alkylation that can be problematic in direct reactions with ammonia. masterorganicchemistry.com
The N-alkylated phthalimide is then deprotected to release the primary amine. A common and effective method for this deprotection is hydrazinolysis, known as the Ing-Manske procedure. researchgate.netwikipedia.org The N-(3-(perfluorooctyl)propyl)phthalimide is treated with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695) or methanol. researchgate.netmdpi.com This reaction cleaves the phthalimide ring, forming a stable phthalhydrazide (B32825) precipitate and liberating the desired this compound. researchgate.netwikipedia.org This method is particularly advantageous for scaling up the synthesis of the title compound. researchgate.net
Reaction Scheme:
Potassium Phthalimide + C₈F₁₇(CH₂)₃I → N-(3-(perfluorooctyl)propyl)phthalimide + KI
N-(3-(perfluorooctyl)propyl)phthalimide + N₂H₄ → C₈F₁₇(CH₂)₃NH₂ + Phthalhydrazide
This multi-step sequence, starting from the alkylation of potassium phthalimide, provides a robust and high-yielding pathway to pure this compound. researchgate.net
Synthesis via oxidation of alcohols to aldehydes followed by reaction with amines
One established method to produce this compound involves a multi-step synthesis starting from perfluorooctylpropyl alcohol. researchgate.net This protocol, developed by Gladysz and co-workers, first involves the oxidation of the alcohol to the corresponding aldehyde. researchgate.net This intermediate aldehyde is then reacted with benzylamine in the presence of a reducing agent, sodium triacetoxyhydridoborate, to yield an N-benzylated secondary amine. The final step is a hydrogenolysis reaction to remove the benzyl (B1604629) protecting group, affording the target primary amine, this compound, in excellent yield. researchgate.net
Reaction Scheme: Oxidation and Reductive Amination
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Perfluorooctylpropyl alcohol | Oxidation agent | Perfluorooctylpropyl aldehyde |
| 2 | Perfluorooctylpropyl aldehyde | Benzylamine, Sodium triacetoxyhydridoborate | N-benzyl-3-(perfluorooctyl)propylamine |
Reactions involving oxiranes as starting compounds
Oxiranes, or epoxides, serve as versatile starting materials for synthesizing perfluoroalkyl-substituted amines. A general method involves the reaction of amines or amino acids with allyl glycidyl (B131873) ether. google.com The resulting product is then reacted with a perfluoroalkyl iodide in the presence of a free radical initiator, such as an azo compound or peroxide, at temperatures between 35 to 150°C. google.com This sequence introduces the perfluoroalkyl chain. Subsequent dehydrohalogenation can be performed to create a double bond if desired. google.com Additionally, 2-[(perfluoroalkyl)methyl]oxiranes have been used as starting compounds to prepare various amphiphilic sulfones and sulfonate betaines, demonstrating their utility as precursors for complex fluorinated molecules. researchgate.net
Preparation from 3-(perfluoroalkyl)propanols
3-(Perfluoroalkyl)propanols are key precursors for synthesizing this compound and related compounds. researchgate.netresearchgate.net These alcohols can be prepared in high yields and purity through a two-step process. The first step is a controlled radical addition of a perfluoroalkyl iodide to allyl alcohol, which produces a 2-iodo-3-(perfluoroalkyl)propanol in excellent yield. researchgate.net The subsequent step involves the reduction of this iodo-alcohol using hydrazine hydrate (B1144303) and a Raney nickel catalyst in methanol, which affords the desired 3-(perfluoroalkyl)propanol. researchgate.net This propanol (B110389) can then be used in further synthetic sequences, such as the oxidation-amination pathway described previously. researchgate.net
Synthesis of Poly(perfluorooctyl)propylamines
While the direct polymerization of this compound is not extensively detailed, methods for creating oligomeric and polymeric structures containing this moiety exist. For instance, tris[3-(perfluorooctyl)propyl]amine, a tertiary amine with three fluorous chains, has been synthesized and used as an H+ ionophore in ion-selective electrodes. researchgate.net The synthesis of such compounds can be achieved through the step-by-step alkylation of ammonia or primary amines with 3-(perfluorooctyl)propyl iodide. researchgate.net
Furthermore, the principles of synthesizing fluorinated polymers can be applied. Homopolymers of monomers like perfluoro-sulfonylethoxy propylene (B89431) vinyl ether (PSEPVE) are prepared via free radical polymerization and then functionalized. rsc.org A similar strategy could be envisioned where a suitable monomer containing the perfluorooctylpropylamine structure is polymerized, or a polymer with reactive side chains is functionalized by reacting it with this compound.
Synthesis of Bifunctional and Oligomeric Derivatives
The synthesis of bifunctional and oligomeric derivatives of this compound is crucial for its application as a building block in more complex molecular architectures.
Preparation of amino-terminated perfluoroalkyl compounds
Several effective methods exist for the preparation of amino-terminated perfluoroalkyl compounds like this compound. One direct approach involves treating 3-(perfluorooctyl)propyl iodide with a pressurized solution of ammonia in tetrahydrofuran (THF), which yields a mixture of the primary and corresponding secondary amines that can be separated. researchgate.net
An alternative and often preferred route involves the Gabriel synthesis. researchgate.net In this method, potassium phthalimide is alkylated with 3-(perfluorooctyl)propyl iodide. The resulting N-perfluorooctylpropyl phthalimide is then subjected to hydrazinolysis to release the primary amine. researchgate.net A variation with better atom economy involves the radical addition of perfluorooctyl iodide to N-allyl-phthalimide, followed by dehalogenation and deprotection, a three-step sequence that provides the amine precursor in good yield. researchgate.net
Table of Yields for N-perfluorooctylpropyl phthalimide Synthesis
| Method | Reactants | Yield | Reference |
|---|---|---|---|
| Alkylation | Potassium phthalimide, 3-(Perfluorooctyl)propyl iodide | 80% | researchgate.net |
Introduction of fluorous chains in complex macromolecules
This compound is a key reagent for introducing highly fluorinated "fluorous" chains into complex macromolecules, such as oligonucleotides (ONs) and peptide nucleic acids (PNAs). nih.govmdpi.com This modification can enhance properties like cellular uptake and provides a unique tag for purification and analysis using ¹⁹F NMR. mdpi.comnih.gov
The most common method is a post-synthetic conjugation. mdpi.comthno.org This process begins with the synthesis of a macromolecule, such as an oligonucleotide, that has a terminal carboxylic acid group. This is often achieved by using a modifier like 5'-carboxy-modifier C10 in the final step of solid-phase synthesis. nih.govthno.org The solid-support-bound oligonucleotide with the terminal carboxy group is then activated, often as an N-hydroxysuccinimide (NHS) ester. thno.org Finally, this compound is added, and it reacts with the activated ester to form a stable amide bond, thereby attaching the perfluorooctylpropyl chain to the macromolecule. nih.govthno.org This technique has been successfully used to create 5'-end modified oligonucleotides and to conjugate the fluorous chain to the N-terminus of a peptide nucleic acid. nih.gov
Synthesis of fluorous secondary amines with multiple perfluorooctyl chains
The construction of larger, more complex fluorous amines, particularly those with multiple perfluorooctyl chains, is of significant interest for creating "heavy" fluorous supports and reagents. A notable example is the synthesis of a dendrimer-type secondary amine bearing four perfluorooctyl chains. fluorine1.ru
The synthesis commences with the reaction of bis(perfluorooctylpropyl)amine with N-(benzyloxycarbonyl)iminodiacetic acid di(pentafluorophenyl) ester. fluorine1.ru This reaction is typically carried out in a suitable solvent like benzotrifluoride (B45747) (BTF) under homogeneous conditions. The resulting product is a protected diamide (B1670390) containing four perfluorooctyl groups. fluorine1.ru A fluorous-organic biphasic extractive work-up is employed for purification, yielding the protected intermediate as a pale yellow oil. fluorine1.ru
The final step involves the deprotection of the fluorous carbamate. This is achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a fluorous solvent such as FC-72, which is a mixture of perfluorohexanes. fluorine1.ru This process yields the desired secondary amine with four perfluorooctyl chains. fluorine1.ru While the protected precursor exhibits good solubility in perfluoroalkanes, the final amine product is a solid with a melting point of 99-101°C and shows lower solubility in such solvents at room temperature. fluorine1.ru
| Reactant 1 | Reactant 2 | Solvent | Product | Yield |
| Bis(perfluorooctylpropyl)amine | N-(benzyloxycarbonyl)iminodiacetic acid di(pentafluorophenyl) ester | Benzotrifluoride (BTF) | Protected diamide with four perfluorooctyl chains | 83% |
| Protected diamide with four perfluorooctyl chains | H₂/Pd/C | FC-72 (perfluorohexanes) | Secondary amine with four perfluorooctyl chains | High |
Conjugation to peptide nucleic acids (PNA)
The unique properties of fluorous compounds have led to their use in bioconjugation, particularly with peptide nucleic acids (PNA). PNA are synthetic DNA analogs with a neutral peptide-like backbone, making them resistant to enzymatic degradation. scielo.org.mxnih.gov However, their poor water solubility and cellular uptake can be problematic. scielo.org.mxnih.gov Conjugating PNA with molecules like this compound can help overcome these limitations. umassmed.edu
The conjugation of this compound to PNA is typically achieved through the formation of an amide bond. This involves reacting the primary amine group of this compound with an activated carboxyl group on the PNA oligomer. umassmed.edu This strategy allows for the introduction of a fluorous tag, which can facilitate the purification of the PNA conjugate using fluorous solid-phase extraction (FSPE). nih.gov
Various strategies exist for linking molecules to PNA, often at the N- or C-terminus. scielo.org.mx The use of linkers, such as ethylene (B1197577) glycol derivatives, is common to space the conjugated molecule from the PNA backbone. nih.govnih.gov The choice of linker and conjugation chemistry is crucial to ensure that the hybridization properties of the PNA are not adversely affected. scielo.org.mx
Formation of fluorous alkyl hydrazines
Fluorous alkyl hydrazines are valuable reagents in synthetic chemistry, particularly for the "catch and release" purification of carbonyl compounds. The synthesis of these hydrazines can be accomplished starting from this compound.
One method involves the coupling of this compound with a protected hydrazine derivative, such as tri-Boc-protected α-hydrazinoacetic acid. nih.gov This coupling is mediated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dimethylformamide (DMF). nih.gov Following the coupling reaction, the protecting groups (in this case, Boc groups) are removed using an acid, such as trifluoroacetic acid (TFA), to yield the desired fluorous alkyl hydrazine. nih.gov
An alternative approach to a related compound, a fluorous acyl hydrazide, starts with a fluorous carboxylic acid which is coupled to tert-butyl carbazate. nih.gov Subsequent removal of the Boc protecting group with TFA yields the fluorous acyl hydrazide. nih.gov This hydrazide has been shown to be highly reactive. nih.gov
| Starting Material | Reagents | Product |
| This compound and Tri-Boc-protected α-hydrazinoacetic acid | 1. EDC, DMAP, DMF; 2. TFA | Fluorous alkyl hydrazine |
| Fluorous carboxylic acid and tert-butyl carbazate | 1. Coupling agent; 2. TFA | Fluorous acyl hydrazide |
Chemical Reactivity and Derivatization Strategies of 3 Perfluorooctyl Propylamine
Amination Reactions in Organic Synthesis
Amination is the process of introducing an amine group into an organic molecule. The primary amine group of 3-(perfluorooctyl)propylamine allows it to participate in various amination reactions, serving as a nucleophile. These reactions are fundamental in the synthesis of more complex molecules where the incorporation of a perfluoroalkyl chain is desired. The perfluoroalkyl group can impart unique properties to the final product, such as increased thermal and chemical stability, as well as specific solubility characteristics.
One common type of amination reaction is reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. mdpi.com For instance, this compound can react with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. This method is widely used for the synthesis of secondary and tertiary amines. researchgate.net The use of specific catalysts, such as those based on iridium complexes, can facilitate the direct reductive amination of ketones. mdpi.com
Nucleophilic Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group in this compound makes it a potent nucleophile. This nucleophilicity allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is central to its use in various chemical transformations. For example, it can participate in nucleophilic substitution reactions with alkyl halides or other substrates with good leaving groups. The reaction of tertiary amines with alkyl halides is a well-documented method for synthesizing quaternary ammonium (B1175870) salts. wikipedia.org
Formation of Amides and Quaternary Ammonium Salts
Amide Formation
This compound readily reacts with carboxylic acids and their derivatives, such as acid chlorides or anhydrides, to form stable amide linkages. libretexts.org The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. luxembourg-bio.com Therefore, coupling reagents are frequently employed to facilitate the reaction under milder conditions. luxembourg-bio.comnih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com
The resulting perfluoroalkylated amides are of interest in various fields due to the unique properties conferred by the fluorous tail.
Quaternary Ammonium Salt Formation
The primary amine of this compound can be alkylated to form secondary and tertiary amines, and ultimately, quaternary ammonium salts. wikipedia.org These salts are characterized by a positively charged nitrogen atom bonded to four organic groups and are permanently charged regardless of the solution's pH. wikipedia.org The synthesis typically involves the reaction of the amine with an alkylating agent, such as an alkyl halide. wikipedia.org Perfluoroalkylated quaternary ammonium salts are a class of surfactants with unique properties, including high surface activity and stability in harsh conditions. google.com They have applications as disinfectants, fabric softeners, and phase transfer catalysts. wikipedia.orgnih.gov
Derivatization for Analytical Applications
The unique properties of the perfluorooctyl group make this compound an excellent derivatizing agent for enhancing the sensitivity and selectivity of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).
Perfluoroalkylation of fatty acids for LC-MS/MS analysis
Long-chain unsaturated fatty acids (LCUFAs) are important biological molecules, but their analysis can be challenging due to their low ionization efficiency in mass spectrometry. mdpi.comresearchgate.net Derivatization of the carboxylic acid group of LCUFAs with this compound (PFPA) significantly improves their detection. mdpi.comnih.govresearchgate.net This perfluoroalkylation introduces a fluorous tag that enhances the ionization efficiency and allows for selective retention on a fluorous-phase LC column. nih.govresearchgate.net This "fluorous derivatization" approach has been shown to achieve attomolar to femtomolar limits of detection for various fatty acids. mdpi.comresearchgate.net The process typically involves activating the fatty acid's carboxylic group before reacting it with PFPA. mdpi.com
| Analytical Method | Analyte | Derivatizing Agent | Key Finding |
| UPLC-MS/MS | Long-chain unsaturated fatty acids (LCUFAs) | This compound (PFPA) | Achieved high sensitivity (LLOQ from 30 amol to 6.25 fmol) and reduced matrix interference. nih.gov |
| LC-MS | Long-chain unsaturated fatty acids (LCUFAs) | This compound (PFPA) | Enabled detection at the attomolar level. mdpi.comresearchgate.net |
Reductive amination of carbohydrates with perfluorinated amines
Carbohydrates can also be derivatized using perfluorinated amines through reductive amination. nih.gov In this method, the open-chain aldehyde form of a reducing sugar reacts with the perfluorinated amine to form a Schiff base, which is then reduced to a stable secondary amine. nih.gov This process has been used to couple oligosaccharides to proteins. nih.gov For analytical purposes, this derivatization introduces a fluorous tag, facilitating separation and detection. nih.gov The reaction is typically carried out in a suitable solvent like anhydrous DMSO with a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). nih.gov
Functionalization of Polymeric and Solid Substrates
The reactive amine group of this compound allows for its covalent attachment to the surface of various materials, thereby modifying their surface properties. This functionalization can be used to create surfaces with low surface energy, hydrophobicity, and oleophobicity, characteristic of perfluoroalkyl chains. Such modifications are valuable in creating non-stick coatings, microfluidic devices, and specialized chromatographic supports. The amine can react with surface functionalities like carboxylic acids, epoxides, or isocyanates on polymers or other solid substrates. This allows for the creation of well-defined, functionalized surfaces with tailored properties. nih.govnih.gov
Surface modification via silanization and subsequent amidation
The modification of surfaces to impart specific properties such as hydrophobicity or biocompatibility is a critical area of materials science. A common strategy involves the silanization of hydroxyl-bearing substrates like glass or silica (B1680970), followed by further functionalization. While direct evidence for a two-step process involving silanization and subsequent amidation with this compound is not extensively documented in publicly available literature, the chemical principles of surface chemistry suggest its feasibility.
The general approach would involve two main steps:
Silanization: A substrate is first treated with an organosilane containing a reactive group that can later react with an amine. For instance, a silane (B1218182) with a terminal carboxylic acid or an activated ester group could be used. The silanization process forms a covalent bond between the silane and the surface hydroxyl groups, creating a functionalized surface layer.
Amidation: The amine group of this compound can then react with the surface-bound carboxylic acid or activated ester to form a stable amide bond. This step effectively anchors the perfluorooctyl chain to the surface.
This method would result in a highly hydrophobic surface due to the dense layer of perfluorooctyl groups. The reactivity of amines with activated carboxylic acids is a well-established method in chemical modification of solid surfaces. google.com While direct silanization with fluorinated silanes is a more common method to create such surfaces, the two-step amidation approach offers modularity, allowing for the introduction of different functionalities. nih.govresearchgate.net
A patent application describes the reaction of perfluoroalkylamines with surfaces bearing acrylates or maleimides, which represents an alternative covalent attachment strategy. epo.org
Functionalization of oligonucleotides
A significant application of this compound is in the post-synthetic modification of oligonucleotides (ONs). nih.govmdpi.comresearchgate.net This functionalization imparts unique properties to the ONs, such as enhanced cellular uptake and the ability to form nano-assemblies, which are beneficial for therapeutic and diagnostic applications. researchgate.netnih.gov
The primary method for attaching this compound to an oligonucleotide is through an amidation reaction. nih.gov The process typically involves the following steps:
Synthesis of a modified oligonucleotide: An oligonucleotide is synthesized with a linker containing a reactive group, most commonly an activated carboxylic acid (e.g., an N-hydroxysuccinimide ester) at the 5'-end. nih.govnih.gov This is often achieved by using a specific phosphoramidite (B1245037) monomer in the final step of solid-phase oligonucleotide synthesis. nih.gov
Conjugation with this compound: The support-bound oligonucleotide with the activated carboxy group is then reacted with this compound. nih.govnih.gov The primary amine of the fluorinated compound attacks the activated carboxyl group, forming a stable amide bond and linking the perfluorooctylpropyl moiety to the oligonucleotide. nih.gov
This post-synthetic modification strategy is advantageous as it allows for the incorporation of the fluorinated tag without requiring a specialized and often expensive fluorinated phosphoramidite for the entire synthesis. mdpi.com The resulting fluorinated oligonucleotides have been shown to exhibit increased melting temperatures of their duplexes and improved cellular uptake in vitro. mdpi.comnih.gov This enhanced uptake is likely due to the self-association of the highly fluorinated tags, which can lead to the formation of nanoparticles that are more readily internalized by cells. researchgate.netnih.gov
| Oligonucleotide Modification Step | Description | Key Reagents |
| 1. Oligonucleotide Synthesis | Solid-phase synthesis of an oligonucleotide with a 5'-carboxy-modifier. | Standard phosphoramidites, 5'-Carboxy-Modifier C10 |
| 2. Activation | Activation of the terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester. | N-hydroxysuccinimide, a carbodiimide |
| 3. Conjugation | Reaction of the NHS-activated oligonucleotide with this compound. | This compound |
| 4. Deprotection and Cleavage | Removal of protecting groups and cleavage from the solid support. | Concentrated ammonium hydroxide (B78521) |
Interactions in mesoporous silica templating
Mesoporous silica nanoparticles (MSNs) are materials with highly ordered pore structures and large surface areas, making them attractive for applications in catalysis, separation, and drug delivery. mdpi.comnih.gov Their synthesis typically involves the use of surfactants as structure-directing agents (SDAs) around which silica precursors hydrolyze and condense. nih.govencyclopedia.pub
While cationic surfactants like cetyltrimethylammonium bromide (CTAB) are commonly used as primary templates, the role of this compound in this context appears to be in the post-synthesis functionalization of the pre-formed mesoporous silica structure rather than as a primary SDA itself. researchgate.netjeeng.net The primary amine group of this compound allows it to be grafted onto the silica surface, which is rich in silanol (B1196071) (Si-OH) groups.
The functionalization process can be analogous to the silanization and amidation strategy described for general surfaces. A common method to functionalize silica with amines is through the use of amino-silanes like 3-aminopropyltriethoxysilane (B1664141) (APTES). jeeng.net However, it is also conceivable to first functionalize the silica surface with a carboxylic acid-terminated silane and then react it with this compound via amidation.
This post-synthesis functionalization would impart a highly hydrophobic character to the interior and exterior surfaces of the mesoporous silica. This can be useful for controlling the release of hydrophobic drugs or for creating selective adsorbents. The introduction of the perfluorooctyl chains can significantly alter the surface properties of the MSNs, changing their interactions with various molecules and solvents. mdpi.com
| Functionalization Stage | Description | Potential Reagents | Resulting Surface Property |
| Mesoporous Silica Synthesis | Formation of the porous silica framework using a template. | Tetraethyl orthosilicate (B98303) (TEOS), Cetyltrimethylammonium bromide (CTAB) | Hydrophilic, high surface area |
| Surface Activation (optional) | Introduction of a reactive group for subsequent amidation. | Carboxy-terminated silane | Carboxylic acid-functionalized surface |
| Amine Functionalization | Grafting of this compound onto the surface. | This compound | Highly hydrophobic and lipophobic |
Advanced Spectroscopic and Analytical Characterization Techniques Applied to 3 Perfluorooctyl Propylamine
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR spectroscopy serves as a definitive tool for the structural elucidation of 3-(Perfluorooctyl)propylamine, providing unambiguous evidence of its molecular framework. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a suite of one- and two-dimensional experiments to map out connectivity.
Homo- (¹⁹F–¹⁹F) and hetero-nuclear (¹H–¹³C, ¹H–¹⁵N, ¹⁹F–¹³C) correlations for structural verification
The complete structural verification of this compound and related compounds has been achieved through a combination of multinuclear 1D and 2D NMR experiments. researchgate.net These experiments establish the precise arrangement of atoms by observing correlations between neighboring nuclei.
¹H NMR: The proton spectrum provides information about the propyl spacer. Key signals include a triplet for the methylene (B1212753) group adjacent to the amine (C1-H₂), a quintet for the central methylene group (C2-H₂), and a triplet of triplets for the methylene group adjacent to the fluorinated chain (C3-H₂). researchgate.net
¹³C NMR: The carbon spectrum distinguishes the three unique carbon atoms of the propyl chain. The signals appear as a triplet for C2, and two triplets of triplets for C1 and C3, arising from coupling with adjacent protons and the more distant ¹⁹F nuclei. researchgate.net
¹⁹F NMR: The fluorine spectrum is characteristic of a perfluorooctyl chain, showing distinct resonances for the CF₃ group and the seven CF₂ groups.
2D Correlation Spectroscopy: Heteronuclear correlation techniques are essential for assembling the structure.
¹H–¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, confirming the C-H bonds within the propyl chain. researchgate.netmdpi.comresearchgate.net
¹⁹F–¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between fluorine and carbon atoms. researchgate.neted.ac.ukresearchgate.net It is particularly useful for confirming the connection between the perfluorooctyl chain and the propyl spacer by showing correlations between the innermost CF₂ group and the C3 carbon of the propyl chain. researchgate.net
Homo- and Hetero-nuclear Correlations: The full assignment is supported by a suite of experiments including ¹⁹F–¹⁹F COSY, and inverse detected ¹H and/or ¹⁹F experiments like GHSQC and GHMQC sequences. researchgate.net
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | -CH₂CH₂NH₂ | 1.22 | s (br) | |
| -CH₂ CH₂NH₂ | 2.80 | t | J = 6.9 | |
| -CH₂CH₂ CH₂NH₂ | 1.74 | qi | J = 6.9 | |
| C₈F₁₇CH₂ - | 2.15 | tt | J = 18.9, 6.9 | |
| ¹³C NMR | C 1 (-CH₂NH₂) | 41.6 | t | |
| C 2 (-CH₂CH₂CH₂-) | 24.5 | t | J = 3.2 | |
| C 3 (C₈F₁₇C H₂-) | 28.7 | t | J = 22.5 |
Data sourced from a study on perfluorooctyl-propyl amines. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful tool for the analysis of this compound, particularly when used as a derivatizing agent to enhance the detection of other molecules. Various MS techniques leverage the unique properties of the perfluorooctyl group to achieve high sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for derivatized analytes
This compound (PFPA) is employed as a "fluorous derivatization" reagent to improve the analysis of various compounds, such as long-chain unsaturated fatty acids (LCUFAs), by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govmdpi.com
The core principle involves chemically tagging the analyte with the PFPA molecule. This derivatization offers two key advantages:
Enhanced Chromatographic Retention: The resulting perfluoroalkylated analyte is strongly retained on a fluorous-phase liquid chromatography column. This specific interaction, known as "fluorous affinity," allows for effective separation from non-derivatized matrix components, significantly reducing interference and improving signal-to-noise. nih.govresearchgate.net
Improved Ionization and Sensitivity: The derivatization can improve the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to much lower detection limits. mdpi.comddtjournal.com For example, a fluorous-derivatization approach using PFPA for LCUFAs enabled detection with high sensitivity, with limits of quantification ranging from 30 amol to 6.25 fmol. nih.gov
This method provides a robust platform for the accurate and sensitive quantification of low-abundance analytes in complex biological samples. nih.gov
Desorption/Ionization on Silicon (DIOS-MS) with fluorous affinity tags
Desorption/Ionization on Silicon (DIOS) is a matrix-free mass spectrometry technique that uses a porous silicon surface to trap and ionize analytes upon laser irradiation. wikipedia.orgscripps.edu The utility of DIOS-MS can be significantly enhanced by using fluorous affinity tags, a strategy for which the perfluorooctylpropyl group is ideally suited.
The methodology involves a two-step process:
Selective Labeling: Analytes of interest in a complex mixture are first chemically labeled with a fluorous tag. nih.gov
Affinity Capture and Analysis: The entire sample is then deposited onto a DIOS chip whose surface has been chemically modified with a perfluoroalkyl-silylating reagent. Due to the unique hydrophobic and lipophobic nature of the perfluorinated tags, the fluorous-labeled analytes are selectively captured and enriched on the chip surface. Unlabeled components are easily washed away. nih.govscripps.edu
The enriched sample on the chip can then be analyzed directly by DIOS-MS. This approach provides a single platform for both small molecule and peptide analysis, offering improved signals and enabling the detection of analytes that might otherwise be unobservable. nih.govresearchgate.net
Paper Spray Mass Spectrometry (PS-MS) for rapid detection methodologies
Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid and direct analysis of samples with minimal preparation. nih.govthermofisher.comiu.edu A small volume of sample is applied to a triangular paper substrate, and a high voltage is applied to generate an electrospray, sending ions directly into the mass spectrometer.
This technique is highly applicable to the detection of per- and polyfluoroalkyl substances (PFAS), including compounds like this compound. nih.govpurdue.edu PS-MS offers several advantages for this purpose:
Speed: Analysis can be performed in under three minutes per sample. nih.gov
Simplicity: It eliminates the need for laborious extraction and chromatographic separation steps often required in traditional PFAS analysis. thermofisher.com
Sensitivity: For samples with high salt content that can suppress ion signals, a modified technique called Desalting Paper Spray Mass Spectrometry (DPS-MS) can be used to achieve highly sensitive detection, with limits in the parts-per-trillion (ppt) range. nih.gov
The retention of PFAS on the polar cellulose (B213188) paper is attributed to hydrophilic interactions with the polar head group of the molecule. nih.gov This makes PS-MS and its variants promising tools for the high-throughput screening and real-world environmental analysis of PFAS compounds. purdue.edu
Gas Chromatography (GC) for Determination of Fluorophilicity
Gas chromatography (GC) is a key technique for quantifying the "fluorophilicity" of compounds containing perfluoroalkyl segments. researchgate.net Fluorophilicity refers to the affinity of a fluorous compound for a fluorous phase over an organic or aqueous phase.
The fluorophilicity of this compound was determined by measuring its retention behavior on a gas chromatograph equipped with two different capillary columns: one with a standard nonpolar phase (e.g., methylpolysiloxane) and another with a fluorous stationary phase. researchgate.net By comparing the retention times on these two columns against hydrocarbon and perfluorocarbon standards, a quantitative measure of the compound's affinity for the fluorous phase can be calculated.
A study on a series of perfluorooctyl-propyl amines determined the fluorophilicity value for this compound ([Rf₈(CH₂)₃]NH₂) to be 0.79 ± 0.07. researchgate.net This value provides a quantitative measure of the compound's unique partitioning behavior, which is fundamental to its application in fluorous separation techniques.
Table 2: Analytical Techniques and Their Applications for this compound
| Technique | Principle | Application for this compound |
| Multinuclear NMR | Measures nuclear spin properties in a magnetic field to determine molecular structure. | Unambiguous structural verification through ¹H, ¹³C, and ¹⁹F correlations. researchgate.net |
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. | Used to analyze analytes derivatized with PFPA, enhancing their separation and detection sensitivity. nih.gov |
| DIOS-MS | Matrix-free laser desorption/ionization from a porous silicon surface. | The perfluorooctyl group acts as an affinity tag for selective capture and enrichment on fluorous-modified DIOS chips. nih.gov |
| PS-MS | Rapid, direct analysis by electrospraying a sample from a paper tip into a mass spectrometer. | A rapid screening method for PFAS compounds, applicable for fast detection in various matrices. nih.gov |
| Gas Chromatography | Separates volatile compounds based on their partitioning between a mobile and stationary phase. | Quantitative determination of fluorophilicity by comparing retention on fluorous vs. non-fluorous columns. researchgate.net |
Electrophoretic Methods for Analyzing Self-Assembly
Electrophoretic techniques serve as powerful tools for characterizing the self-assembly of molecules, including those modified with fluorinated moieties like this compound. These methods separate molecules based on their size, charge, and shape, providing insights into the formation and stability of supramolecular structures such as micelles.
One of the primary electrophoretic methods employed to study the self-assembly of oligonucleotides (ONs) functionalized with this compound is denaturing polyacrylamide gel electrophoresis (PAGE). thno.orgnih.gov In these studies, the perfluorooctylpropylamine group is typically conjugated to the oligonucleotide to create an amphiphilic molecule that can self-assemble in aqueous environments.
Research has demonstrated that the degree of self-assembly is highly dependent on the number of perfluorinated moieties attached to the oligonucleotide. thno.orgnih.gov For instance, analysis using denaturing PAGE with 7 M urea (B33335) has shown that oligonucleotides with four or five this compound-derived moieties exhibit such strong self-assembly interactions that the resulting aggregates are unable to penetrate the gel matrix. thno.orgnih.gov This observation indicates the formation of large, stable micelle-like structures. In contrast, oligonucleotides with a single terminal perfluorooctyl group may not form aggregates under the same conditions. nih.gov
The stability of these self-assembled structures can also be investigated using electrophoretic methods. It has been shown that the addition of a disruptive agent, such as acetone (B3395972) (in a 1:1 volume ratio), can lead to the dissociation of the micelle-like structures formed by oligonucleotides functionalized with derivatives of this compound. thno.orgnih.gov
Capillary electrophoresis (CE) is another relevant technique, noted for its application in studying fluorosurfactant self-assembly and the analysis of biomolecule interactions. researchgate.netnih.gov While specific studies focusing solely on this compound self-assembly using CE are not detailed in the provided context, the principles of micellar electrokinetic chromatography (MEKC), a mode of CE, are well-suited for such investigations. nih.govlongdom.org In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of analytes based on their partitioning between the aqueous buffer and the micelles. nih.govlongdom.org This technique could theoretically be applied to study the critical micelle concentration and aggregation behavior of this compound.
The following table summarizes research findings on the electrophoretic analysis of the self-assembly of oligonucleotides modified with perfluorinated groups derived from this compound.
| Number of Perfluorinated Moieties | Electrophoretic Method | Observation | Implication |
| One | Denaturing PAGE | Migrates through the gel | Does not form large, stable aggregates under denaturing conditions |
| Four to Five | Denaturing PAGE | Unable to penetrate the gel matrix | Strong self-assembly into large, stable micelle-like structures |
| Multiple (with acetone) | Denaturing PAGE | Dissociation of aggregates | Indicates the reversible nature of the self-assembly |
Applications of 3 Perfluorooctyl Propylamine in Materials Science and Engineering
The unique molecular structure of 3-(perfluorooctyl)propylamine, featuring a polar amine head and a nonpolar, rigid perfluorooctyl tail, has made it and its derivatives valuable components in the field of materials science. Its application spans from the creation of highly selective membranes to the engineering of surfaces with specialized wetting properties.
Applications in Chemical Sensing and Electrochemistry
Development of Ion-Selective Electrodes (ISEs)
Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. The performance of an ISE is heavily dependent on the composition of its membrane, which typically includes an ionophore—a compound that selectively binds the target ion. Perfluorinated compounds, due to their unique properties, have been instrumental in advancing ISE technology, particularly for pH measurements.
Role as a H+ ionophore in fluorous phase ISE membranes
Tris[3-(perfluorooctyl)propyl]amine, a derivative of 3-(perfluorooctyl)propylamine, has been effectively utilized as a hydrogen ion (H+) ionophore in fluorous phase ISE membranes. researchgate.netresearchgate.net Fluorous phases are extremely nonpolar and are both hydrophobic and lipophobic, which minimizes interference from other ions and organic molecules. nih.govacs.org In these membranes, the amine group of the ionophore can be protonated, allowing it to selectively bind and transport H+ ions across the membrane, thereby generating a potentiometric signal that is proportional to the pH of the sample. researchgate.net The use of such fluorophilic ionophores is a key strategy in creating highly selective H+ ISEs. researchgate.net
The structure of the ionophore, specifically the length of the spacer between the nitrogen atom and the perfluoroalkyl groups, plays a crucial role in its basicity and, consequently, its effectiveness. nsf.gov A longer spacer can better shield the nitrogen from the strong electron-withdrawing effect of the perfluorooctyl groups, making the amine more basic and a stronger binder of H+. nsf.gov For instance, tris[perfluoro(octyl)butyl]amine, with a -(CH2)4- spacer, has been shown to improve potentiometric selectivity compared to the less basic tris[3-(perfluorooctyl)propyl]amine, which has a -(CH2)3- spacer. researchgate.netnih.govacs.orgnsf.govnih.gov
Impact on potentiometric response and selectivity in various pH ranges
The choice of ionophore directly influences the potentiometric response and selectivity of the ISE across different pH ranges. ISEs employing tris[3-(perfluorooctyl)propyl]amine as the H+ ionophore have demonstrated Nernstian responses to H+ over a wide pH range, typically from pH 2 to 9. nih.gov The selectivity of these fluorous membrane ISEs is notably high, with selectivities for H+ over ions like Na+ being greater than 1:10^13.5. nih.gov
However, the working pH range can be tailored by modifying the ionophore's structure. For example, ISEs based on the less basic tris[3-(perfluorooctyl)propyl]amine are more suited for acidic conditions (pH 1.5 to 6.5). nsf.gov In contrast, ionophores with longer spacers and thus higher basicity, like tris[perfluoro(octyl)pentyl]amine, are prone to Donnan failure at low pH but are effective in more alkaline ranges. nih.govacs.orgnsf.govnih.gov By optimizing the spacer length, as with tris[perfluoro(octyl)butyl]amine, a wide working range centered around physiological pH (pH 2.2 to 11.2) can be achieved, even in challenging high-salt backgrounds. researchgate.netnih.govacs.org
The selectivity of these ISEs against common interfering ions is a key performance metric. For an ISE with a tris[perfluoro(octyl)butyl]amine ionophore, high selectivities have been reported.
Table 1: Potentiometric Selectivity Coefficients
| Interfering Ion | Selectivity Coefficient (logKH,Jpot) |
|---|---|
| K+ | -11.6 researchgate.netnih.govacs.orgnih.gov |
| Na+ | -12.4 researchgate.netnih.govacs.orgnih.gov |
These values indicate a very low response to these common ions, highlighting the high selectivity for H+. The potentiometric response can be affected by the pH of the sample solution, with optimal performance generally observed between pH 5 and 9. acs.org
Stability of fluorous ISE membranes under harsh conditions (e.g., CIP treatments)
A significant advantage of fluorous ISE membranes is their exceptional stability, particularly under harsh conditions such as those encountered in industrial cleaning-in-place (CIP) procedures. researchgate.netdntb.gov.ua These processes often involve exposure to hot, caustic solutions.
Studies have shown that fluorous sensing membranes doped with tris[3-(perfluorooctyl)propyl]amine can withstand repeated exposure to 3.0% NaOH solution at 90°C. researchgate.netdntb.gov.ua However, after a single 30-minute exposure, a reduction in the potentiometric response slope and an increase in membrane resistance were observed. researchgate.netdntb.gov.uaresearchgate.net This performance degradation is not due to the decomposition of the ionophore but is primarily attributed to the leaching of negatively charged ionic sites from the membrane into the hot caustic solution. dntb.gov.ua
In contrast, membranes with a more strongly H+-binding ionophore, such as tris[3-(perfluorooctyl)pentyl]amine, exhibit even greater stability. These membranes can endure ten 30-minute exposures to the same hot NaOH solution and still maintain a theoretical (Nernstian) response up to pH 12. researchgate.netdntb.gov.ua The addition of a fluorophilic electrolyte salt, like methyltris[3-(perfluorooctyl)propyl]ammonium tetrakis[3,5-bis(perfluorohexyl)phenyl]borate, can further enhance stability by reducing membrane resistance. researchgate.netdntb.gov.uaresearchgate.net This remarkable durability makes fluorous ISEs highly suitable for applications requiring frequent and aggressive cleaning protocols. researchgate.net
Exploration of Coordinative Properties in Highly Fluorinated Solvents
The highly electron-withdrawing nature of perfluoroalkyl groups significantly influences the chemical behavior of adjacent functional groups. Understanding these effects is crucial for designing molecules with specific properties for applications in highly fluorinated, or "fluorous," solvents.
Interactions with inorganic monocations
Research into the coordinative properties of perfluorinated amines in fluorous media has revealed their weak interactions with inorganic monocations. nih.gov For instance, perfluorotripentylamine (B1203272), a compound with a similar electronic environment to this compound, shows no measurable association with any tested inorganic monocations in a fluorous liquid-membrane system. nih.govumn.edu This inertness is a direct consequence of the powerful electron-withdrawing effect of the perfluorinated chains, which greatly reduces the Lewis basicity of the nitrogen atom. nih.gov
In contrast, a perfluorinated tetraether was found to interact very weakly with sodium (Na+) and lithium (Li+) ions, with formal association constants of 2.3 M⁻¹ and 1.5 M⁻¹, respectively. nih.govumn.edu This finding, although indicating weak coordination, was significant as it disproved the earlier notion that Lewis basicity might be completely absent in such highly fluorinated compounds. nih.govumn.edu
Evaluation of Lewis base character in perfluorinated amines
The Lewis base character of perfluorinated amines is substantially diminished due to the inductive effect of the perfluoroalkyl groups. nih.gov The formal pKa of perfluorotripentylamine has been shown to be less than -0.5, indicating very weak basicity. nih.govumn.edu Density functional theory calculations support this, revealing a nearly planar structure at the nitrogen center, which is consistent with reduced basicity. nih.govumn.edu
However, inserting a hydrocarbon spacer, such as a propyl group in this compound, between the amine and the perfluorooctyl chain effectively mitigates this electron-withdrawing effect. researchgate.net Ab initio calculations of proton affinities for related model compounds have confirmed that a trimethylene spacer efficiently reduces the influence of the perfluorinated segment, thereby restoring a degree of Lewis base character to the nitrogen atom. researchgate.net This modulation of basicity through the use of hydrocarbon spacers is a key design principle in creating functional fluorophilic molecules for applications like H+ ionophores in ISEs. researchgate.netnsf.gov While the nitrogen atom is generally a reliable Lewis base for forming halogen bonds, in the context of perfluorinated iodobenzenes, primary amines show a reduced tendency to form these bonds compared to other nitrogen-containing compounds. mdpi.com
Applications in Analytical Chemistry and Sample Preparation
Fluorous Derivatization for Enhanced Detection Sensitivity
Fluorous derivatization is a strategy employed in analytical chemistry to enhance the sensitivity and selectivity of detection methods, especially in liquid chromatography-mass spectrometry (LC-MS). By chemically modifying an analyte with a fluorous tag, such as the perfluorooctyl group from 3-(Perfluorooctyl)propylamine, the analyte's properties are altered to improve its chromatographic retention and ionization efficiency.
Detailed research findings have demonstrated the effectiveness of this approach. For instance, a fluorous-derivatization method was developed for the highly sensitive quantification of long-chain unsaturated fatty acids (LCUFAs) in biological samples. researchgate.netnih.govmdpi.com In this method, LCUFAs were derivatized with this compound (PFPA). researchgate.netmdpi.com This perfluoroalkylation allowed the LCUFAs to be specifically retained on a fluorous-phase liquid chromatography column, which significantly reduced matrix interferences that can otherwise lead to inaccuracies in quantification. researchgate.netnih.gov This technique achieved remarkable sensitivity, with limits of detection (LOD) reaching the attomolar level for eight different LCUFAs. mdpi.com The high sensitivity facilitates the analysis of small-volume and low-concentration biological samples, such as requiring only 5 μL of serum to monitor metabolic changes in asthmatic mice. researchgate.netnih.gov
The use of fluorous derivatization is particularly advantageous for analyzing compounds in complex matrices like biological fluids and food samples, as it is minimally affected by matrix components. researchgate.net This specific affinity of perfluoroalkyl groups allows for targeted retention and elution, leading to cleaner chromatograms and more reliable quantification. researchgate.netresearchgate.net
Selective Capture and Enrichment of Analytes
The highly hydrophobic and lipophobic nature of the perfluoroalkyl chain is exploited in fluorous affinity-based fractionation schemes. This allows for the selective capture and enrichment of target analytes from complex mixtures, thereby improving the sensitivity and reliability of subsequent analyses. nih.govnih.gov
This compound and similar compounds serve as fluorous affinity tags, which are chemical labels that impart a strong affinity for fluorous phases upon the tagged molecule. nih.gov This principle is used to isolate specific classes of molecules, such as metabolites or peptides containing certain functional groups, from complex biological samples like protein digests or serum. nih.govnih.gov
The general methodology involves selectively labeling the target analytes with a perfluoroalkyl group. nih.gov The entire sample is then passed through a fluorous solid-phase extraction (F-SPE) cartridge or over a perfluoroalkyl-silylated surface. nih.govresearchgate.net Due to the unique fluorous-fluorous interaction, the tagged analytes are retained while unlabeled components are washed away. nih.govresearchgate.net The enriched, fluorous-tagged analytes can then be eluted and analyzed, often by mass spectrometry. nih.govnih.gov
This approach has been successfully applied to:
Peptides: Specific amino acid residues within peptides (e.g., cysteine) can be alkylated with a fluorous tag, allowing for the enrichment of these peptides from a complex protein digest. nih.gov
Metabolites: Small molecules with specific functional groups, like carboxylic acids in amino acids, can be derivatized and selectively enriched from serum, improving detection sensitivity by removing background interference. nih.gov The fluorous derivatization of long-chain unsaturated fatty acids with PFPA for their quantification is a prime example of using a fluorous tag for targeted metabolite analysis. researchgate.net
| Analyte Class | Methodology | Key Advantage | Reference |
|---|---|---|---|
| Peptides (Cysteine-containing) | Alkylation with N-(1H,1H,2H,2H-perfluorooctyl)iodoacetamide followed by enrichment on a fluorous-silylated surface. | Selective isolation of peptide subsets from protein digests. | nih.gov |
| Metabolites (Amino Acids) | Esterification of carboxylic acid groups with a fluorous alcohol, followed by fluorous solid-phase extraction. | Improved sensitivity by selective enrichment away from endogenous background metabolites. | nih.gov |
| Metabolites (Long-Chain Unsaturated Fatty Acids) | Perfluoroalkylation with this compound (PFPA) and retention on a fluorous-phase LC column. | Largely reduced matrix interferences and enhanced quantification. | researchgate.netnih.gov |
The complexity of metabolomic samples, such as serum, presents a significant analytical challenge due to the presence of high-abundance proteins, salts, and numerous endogenous compounds that can cause signal suppression in mass spectrometry. nih.gov Pre-analysis fractionation simplifies the sample matrix, enhancing the ability to identify and characterize low-abundance metabolites. nih.govmdpi.com
Fluorous-mediated fractionation provides a facile method to partition samples into subsets based on the presence of specific chemical functionalities. nih.gov By derivatizing a target functional group (e.g., carboxylic acids) with a fluorous tag, these molecules can be selectively separated from the bulk of the sample matrix. nih.gov This strategy has been shown to benefit metabolomics analyses by improving the sensitivity and reliability of the results. nih.gov The selective enrichment of fluorous-derivatized species effectively removes interfering background components, leading to a clearer and more accurate metabolic profile. nih.gov
Methodologies for Per- and Polyfluoroalkyl Substances (PFAS) Detection
The detection of per- and polyfluoroalkyl substances (PFAS) in environmental samples is a critical area of analytical chemistry. nih.gov Standard methods, such as those developed by the U.S. Environmental Protection Agency (EPA), often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve the necessary low detection limits. nih.govitrcweb.org
Achieving low limits of detection (LOD) is crucial for analytical methods, as it defines the smallest concentration of a substance that can be reliably distinguished from a blank. numberanalytics.comresearchgate.net Chemical derivatization is a technique that can significantly improve detection sensitivity. researchgate.net In the context of PFAS-related compounds, derivatization strategies are employed to enhance their detectability, particularly in complex matrices.
The use of fluorous derivatizing agents like this compound has been shown to dramatically lower the limits of detection for certain analytes. mdpi.com For example, the derivatization of LCUFAs with PFPA enabled their detection at the attomolar (10⁻¹⁸ mole) level, a significant improvement in sensitivity. nih.govmdpi.com While not a direct measurement of PFAS, this demonstrates the power of fluorous derivatization to enhance signal intensity and achieve extremely low detection limits, a principle applicable to improving methods for other challenging analytes.
| Analyte | Derivatization Agent | Analytical Technique | Achieved Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Long-Chain Unsaturated Fatty Acids (LCUFAs) | This compound (PFPA) | UPLC-MS/MS | Attomolar (amol) level | mdpi.com |
| Keto-acids in cloud water | PFBHA and BSTFA | GC-MS | 0.17 to 4.99 ng/mL | nih.gov |
| Perfluoroalkyl Carboxylic Acids (PFCAs) | 2,4-difluoroaniline | GC-MS | Qualitative for C3-C9 PFCAs | nih.gov |
Environmental samples such as surface water, wastewater, and soil are inherently complex matrices that can interfere with the accurate analysis of trace contaminants like PFAS. nih.govclu-in.org Derivatization is a key step in sample preparation for many analytical methods, converting analytes into a form that is more suitable for separation and detection, for instance by gas chromatography (GC). nih.govnih.gov
For example, a dual derivatization method using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) was developed to analyze highly polar organic compounds in cloud water, a complex atmospheric medium. nih.gov This sequential derivatization targeted specific functional groups, minimized sample processing, and allowed for the successful quantification of keto-acids at low parts-per-billion levels using GC-MS. nih.gov Similarly, methods have been developed to derivatize perfluoroalkyl carboxylic acids (PFCAs) for GC-MS analysis, although this can be time-consuming and susceptible to matrix interference without proper cleanup procedures. nih.gov The use of fluorous derivatization agents like this compound in such contexts can offer a more selective enrichment and clean-up, thereby improving the reliability of PFAS detection in challenging environmental samples. researchgate.net
Broader Scientific Context and Future Research Directions
Role of 3-(Perfluorooctyl)propylamine in the Evolution of Fluorous Chemistry
The chemical compound this compound is a quintessential example of a building block in fluorous chemistry, a field that leverages the unique properties of highly fluorinated compounds for practical applications, particularly in synthesis and separation science. The core concept of fluorous chemistry, introduced in 1994, involves the use of a "fluorous phase," which is a third phase distinct from traditional organic and aqueous phases. nih.gov Molecules can be rendered "fluorous" by attaching a perfluorinated tag, such as the perfluorooctylpropyl group found in this compound. nih.gov
The presence of the long, inert, and highly fluorinated C8F17 chain gives molecules tagged with this amine a strong affinity for fluorous solvents or fluorous solid-phase extraction (SPE) media. This property facilitates a highly efficient method of purification known as fluorous extraction. nih.gov By tagging a target molecule with this compound, the resulting derivative can be easily separated from non-fluorinated reactants and byproducts. This strategy has been extended to streamline the purification of complex biological molecules, such as in proteomics and the synthesis of fluorous-tagged oligonucleotides. nih.govresearchgate.net For instance, the perfluorooctylpropyl residue has been incorporated into oligonucleotide sensors to enhance their intracellular delivery and stability. researchgate.net The development and application of simple, functionalized fluorous tags like this compound have been fundamental to the growth and maturation of fluorous chemistry from a niche concept to a versatile tool in modern chemical and biological sciences.
Potential for Novel Synthetic Pathways and Derivatives
The structure of this compound, featuring a reactive primary amine group at the end of a hydrocarbon spacer attached to a perfluoroalkyl chain, makes it a versatile synthon for creating a wide array of derivatives. The primary amine can readily participate in standard organic reactions, such as nucleophilic substitution or amide bond formation, allowing for its conjugation to a vast range of molecules. researchgate.net This enables the straightforward introduction of a fluorous ponytail into bioactive substances, catalysts, or materials precursors.
Future research is focused on developing novel synthetic methodologies for structurally diverse nitrogen-fluoroalkyl compounds. researchgate.netresearchgate.net While this compound itself is accessible, the synthesis of more complex N-perfluoroalkylamines can present significant challenges due to the inherent electronic repulsion between the nitrogen and fluorine atoms, which can compromise the stability of the target structures. researchgate.netresearchgate.net Research efforts are directed at overcoming these synthetic hurdles to create new classes of perfluorinated amines with tailored properties. For example, synthetic strategies have been developed to create synthons for solid-phase synthesis, allowing for the precise placement of perfluorooctylpropyl groups within larger molecules like oligonucleotides. researchgate.net The exploration of new catalytic systems and reaction conditions continues to be a priority for accessing novel derivatives that are currently difficult to synthesize, expanding the toolkit available for medicinal chemistry and materials science. nottingham.ac.uk
Development of Next-Generation Fluorous Materials
The unique properties imparted by the perfluorooctyl group—namely its simultaneous hydrophobicity and lipophobicity (solvophobicity)—make this compound a valuable component in the design of advanced materials. researchgate.net When incorporated into larger structures, these fluorous tails drive self-assembly processes, leading to the formation of highly ordered supramolecular structures such as micelles, nanoparticles, and films. researchgate.netnih.gov
The development of next-generation fluorous materials is moving towards creating more sophisticated and functional systems. A significant trend is the design of materials with enhanced biocompatibility and reduced environmental persistence. nih.govresearchgate.net This involves exploring fluorous tags with branched or shorter perfluoroalkyl chains, such as those based on C6F13, which can provide high fluorous content while potentially mitigating the bioaccumulation concerns associated with long-chain linear perfluorocarbons. nih.govresearchgate.net
These next-generation materials have a wide range of potential applications:
Biomedical Materials : Fluorinated peptides can be engineered to self-assemble into well-defined nanostructures like fibers and hydrogels for use in drug delivery and tissue engineering. nih.gov
Molecular Imaging : Fluorous nanoemulsions, created using surfactants derived from perfluorinated compounds, are being developed as highly sensitive contrast agents for fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI) and as carriers for radiometals in PET imaging. acs.orgnumberanalytics.com
Functional Surfaces : The low surface energy of fluorinated chains is exploited to create materials with non-stick, water-repellent, and anti-fouling properties. numberanalytics.com
Computational modeling plays a crucial role in this field, allowing scientists to predict how the incorporation of fluorine will affect material properties and to design new materials with desired functionalities from the ground up. numberanalytics.com
Advancements in Analytical Methodologies for Complex Systems
The analysis of per- and polyfluoroalkyl substances (PFAS) like this compound, especially in complex environmental and biological matrices, requires highly sensitive and specific analytical methods. The field is dominated by chromatographic techniques coupled with mass spectrometry. researchgate.net
Established and Emerging Analytical Techniques:
| Technique | Description | Detection Limits | References |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is the most common and standardized method for PFAS analysis, particularly in water. The EPA has established methods like 537.1 for drinking water analysis. | 0.53 to 2.8 parts per trillion (ppt) for some PFAS. | mdpi.comresearchgate.net |
| SPE | Solid-Phase Extraction is a critical sample preparation step used to concentrate PFAS from dilute samples and remove interfering matrix components before analysis. | N/A (pre-concentration step) | nih.govnih.gov |
| GC-MS | Gas Chromatography-Mass Spectrometry can be used for neutral, volatile PFAS or for derivatives of non-volatile compounds after a derivatization step. | As low as 0.001 to 3.5 pg · m⁻³ in air samples. | nih.gov |
| Electrochemical Sensors | Emerging methods using platinum electrodes with selective ionomer coatings offer potential for in-situ sensing, though they currently have higher detection limits and can be affected by other chemicals. | 6.21 parts per billion (ppb) for PFOA. | mdpi.com |
| SERS | Surface-Enhanced Raman Spectroscopy is a promising optical method that may offer point-of-sampling analysis without a preconcentration step, with detection levels comparable to LC-MS. | Comparable to LC/MS for PFOA and PFOS. | mdpi.com |
A significant challenge in PFAS analysis is the sheer number of existing compounds, estimated to be in the thousands. researchgate.netnih.gov This necessitates the continuous development of analytical methods that can perform non-targeted screening to identify new or unexpected PFAS in various samples. High-resolution mass spectrometry (HRMS) is a key tool in this effort, enabling the identification of unknown compounds based on accurate mass measurements and fragmentation patterns. researchgate.net
Fundamental Understanding of Structure-Property Relationships in Perfluorinated Amines
Understanding the relationship between the molecular structure of perfluorinated amines and their resulting physicochemical properties is crucial for designing new molecules for specific applications. The introduction of fluorine atoms into an organic molecule dramatically alters its characteristics.
The key structural features of a perfluorinated amine like this compound are the highly fluorinated "tail" and the amine "head," which create a molecule with distinct and often dichotomous properties.
Influence of the Fluorous Tail : The perfluorooctyl chain is responsible for the compound's unique solubility profile. It is hydrophobic but also lipophobic, meaning it repels both water and oils. This "fluorous" character drives the phase separation used in purifications and the self-assembly of fluorinated molecules into higher-order structures. nih.govnih.gov The length of the perfluoroalkyl chain is a critical factor; shorter chains tend to increase water solubility and reduce bioaccumulation potential. mst.dk
Influence on the Amine Group : The high electronegativity of fluorine atoms has a strong electron-withdrawing effect that propagates through the molecule. This electronic modulation alters the properties of the amine group, such as its basicity (pKa) and the bond dissociation energy (BDE) of the N-H bonds. researchgate.netethz.ch Studies on fluorinated rhodium amine complexes have quantified this effect, showing that fluorine substitution in the ligand backbone can lower both the pKa and BDE by approximately 10% compared to the non-fluorinated analogue. ethz.ch
Predictive Modeling : There is a growing effort to develop structure-activity relationships (SARs) and quantitative structure–activity relationships (QSARs) for fluorinated compounds. nih.govscholaris.ca These computational models aim to predict a compound's properties and activities based on its chemical structure. For example, a structure-activity relationship has been developed to determine the radiative efficiency (a measure of greenhouse gas potential) of perfluoroalkyl amines solely from their chemical structure. scholaris.ca Such models are invaluable for screening large libraries of potential PFAS and for prioritizing chemicals for further study. nih.gov
Q & A
Basic Research Questions
Q. How is 3-(Perfluorooctyl)propylamine utilized in designing ion-selective electrodes (ISEs)?
- Methodological Answer : this compound derivatives, such as tris[3-(perfluorooctyl)propyl]amine (ionophore 1), are incorporated into fluorous membranes for pH-selective electrodes. These membranes are prepared by blending the ionophore with a linear perfluoropolyether plasticizer (e.g., Teflon AF2400) and ionic sites. The ionophore facilitates H⁺ ion recognition, while fluorophilic electrolyte salts (e.g., methyltris[3-(perfluorooctyl)propyl]ammonium tetrakis[3,5-bis(perfluorohexyl)phenyl]borate) reduce membrane resistance. Experimental validation involves testing response slopes and resistance under varying pH conditions .
Q. What are the key physical properties of this compound derivatives relevant to material science applications?
- Methodological Answer : Critical properties include fluorophilicity, thermal stability, and chemical inertness. For instance, tris[3-(perfluorooctyl)propyl]amine exhibits stability in harsh alkaline environments (e.g., 3% NaOH at 90°C), making it suitable for industrial sensor applications. Researchers should characterize these properties via thermogravimetric analysis (TGA), NMR spectroscopy (to confirm structural integrity post-exposure), and potentiometric measurements to assess ion-binding efficiency .
Advanced Research Questions
Q. What mechanisms underlie the degradation of this compound-based ionophores under extreme alkaline conditions?
- Methodological Answer : Degradation arises primarily from leaching of ionic sites and ionophores into the solution rather than molecular decomposition. For example, ionophore 1 (weaker H⁺ binding) shows reduced performance after exposure to hot NaOH due to ionic site loss, while ionophore 2 (stronger H⁺ binding) retains functionality. To differentiate leaching from decomposition, conduct ¹H NMR analysis post-exposure and compare ionophore recovery rates. Optimize membrane formulations by incorporating fluorophilic salts to mitigate leaching .
Q. How does the structural design of this compound derivatives influence their performance in fluorous membranes?
- Methodological Answer : The alkyl chain length and fluorination degree affect ionophore mobility and binding kinetics. For instance, tris[3-(perfluorooctyl)propyl]amine (ionophore 1) has shorter chains than tris[3-(perfluorooctyl)pentyl]amine (ionophore 2), leading to faster diffusion but weaker H⁺ binding. Advanced studies should employ XPS depth-profiling and electrochemical impedance spectroscopy (EIS) to map ionophore distribution and quantify membrane resistance changes .
Q. What experimental strategies enhance the stability of this compound-based sensors during repeated cleaning-in-place (CIP) treatments?
- Methodological Answer : To improve CIP resistance:
- Use ionophores with stronger H⁺ binding (e.g., ionophore 2) to minimize leaching.
- Add fluorophilic electrolyte salts to stabilize ionic sites.
- Validate durability via cyclic exposure to 3% NaOH at 90°C, monitoring potentiometric response slopes and membrane integrity over ≥10 cycles. Cross-reference with control membranes lacking additives to isolate performance factors .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in ionophore performance across different fluorinated matrices?
- Methodological Answer : Contradictions may arise from variations in plasticizer compatibility or ionophore aggregation. For example, ionophore 1 in Teflon AF2400 shows homogeneous distribution, whereas in non-fluorinated matrices, phase separation occurs. Address this by:
- Conducting atomic force microscopy (AFM) to assess membrane homogeneity.
- Using fluorescence quenching assays to detect aggregation.
- Comparing leaching rates via inductively coupled plasma mass spectrometry (ICP-MS) for ionic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
